molecular formula C14H20N2O2 B033996 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime CAS No. 106011-12-5

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime

Cat. No.: B033996
CAS No.: 106011-12-5
M. Wt: 248.32 g/mol
InChI Key: LOQZQLNBCOXCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenethylamine with piperidine derivatives under specific conditions. One common method includes the use of a cyclization reaction where the amine group reacts with a suitable electrophile to form the piperidine ring. The hydroxylamine moiety is then introduced through a subsequent reaction, often involving hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
  • N-[1-(4-Methoxyphenyl)piperidin-4-ylidene]hydroxylamine

Uniqueness

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine is unique due to its specific structural features, such as the methoxyphenyl group and the hydroxylamine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14-4-2-12(3-5-14)6-9-16-10-7-13(15-17)8-11-16/h2-5,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQZQLNBCOXCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(=NO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.